molecular formula C21H20FN3O5S2 B2627252 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate CAS No. 877651-94-0

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate

Cat. No.: B2627252
CAS No.: 877651-94-0
M. Wt: 477.53
InChI Key: YIEVGZOLPQLSNL-UHFFFAOYSA-N
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Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic molecule that features a combination of several functional groups, including a thiadiazole ring, a pyranone ring, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the 2-Ethylbutanamido Group: This step involves the acylation of the thiadiazole ring with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyranone Ring: The pyranone ring is formed through a cyclization reaction involving a suitable precursor, often under basic conditions.

    Thiomethylation: The thiadiazole derivative is then reacted with a thiomethylating agent to introduce the thiomethyl group.

    Esterification with 3-Fluorobenzoic Acid: The final step involves the esterification of the pyranone derivative with 3-fluorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate: can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyranone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the benzoate ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzoate derivatives.

Scientific Research Applications

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate:

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups could be useful in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Ethylbutanamido)-1,3,4-thiadiazole-2-thiol: Similar in structure but lacks the pyranone and fluorobenzoate groups.

    4-Oxo-4H-pyran-3-yl 3-fluorobenzoate: Contains the pyranone and fluorobenzoate groups but lacks the thiadiazole moiety.

    6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: Similar but without the fluorine substitution on the benzoate ring.

Uniqueness

The uniqueness of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the fluorine atom, for example, can significantly alter the compound’s reactivity and interaction with biological targets compared to non-fluorinated analogs.

This compound , covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-6-5-7-14(22)8-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEVGZOLPQLSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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